
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid
Overview
Description
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid is a complex organic compound characterized by its unique structure, which includes an imidazole ring and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor such as ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
Attachment of the Hexanoic Acid Chain: The hexanoic acid chain is then attached to the imidazole ring through a series of condensation reactions, often involving reagents like acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds similar to 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid exhibit antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties : There is growing interest in the anticancer potential of imidazole derivatives. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Further research is needed to elucidate its mechanism of action and efficacy in cancer models .
Biochemical Assays
Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies, particularly in understanding the activity of enzymes related to metabolic pathways. Its ability to act as an inhibitor can help in the design of more selective drugs targeting specific enzymes involved in disease processes .
Proteomics Research : As a specialty product for proteomics, this compound is used to study protein interactions and modifications. Its structural properties allow it to bind selectively to certain proteins, facilitating the analysis of protein functions and interactions within biological systems .
Therapeutic Applications
Potential Drug Development : Given its biological activities, this compound is being investigated for its potential as a therapeutic agent. Its unique structure may lead to the development of novel drugs targeting various diseases, including infections and cancers .
Safety and Toxicology : While exploring its applications, safety assessments are crucial. The compound has been classified as an irritant (hazard code Xi), necessitating careful handling during research and development phases .
Case Studies
Mechanism of Action
The mechanism of action of 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid is unique due to its specific combination of an imidazole ring and a hexanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Biological Activity
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H14N2O4
- CAS Number : 19920-34-4
Its structural features include an imidazole ring and a hexanoic acid moiety, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced proliferation in cancer cell lines | |
Enzyme Inhibition | Potential inhibition of specific enzymes |
The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various imidazole derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound inhibited the growth of human breast cancer cells (MCF7) with an IC50 value of approximately 25 µM. Mechanistic studies indicated that this effect was associated with apoptosis induction and disruption of mitochondrial membrane potential .
Q & A
Q. Basic: What analytical techniques are recommended for confirming the structural identity and purity of 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid?
Methodological Answer:
- FTIR Spectroscopy : Use KBr pellet preparation to identify functional groups (e.g., carbonyl stretches at ~1691 cm⁻¹ for amides/esters and ~1734 cm⁻¹ for ketones) .
- HPLC-PDA : Employ reverse-phase C18 columns with gradient elution (e.g., water:acetonitrile with 0.1% TFA) to assess purity. Retention time and UV spectra (200–400 nm) can confirm consistency with reference standards .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]⁺ or [M−H]⁻ ions. For example, a molecular ion at m/z 227.22 (calculated for C₉H₁₃N₃O₄) aligns with related imidazole derivatives .
Q. Advanced: How can synthetic protocols for this compound be optimized to improve yield and reduce side products?
Methodological Answer:
- Catalytic Conditions : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance imidazole ring cyclization efficiency. Compare yields under varying temperatures (e.g., 80–120°C) .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate:hexane) or inline HPLC to track intermediate formation. Adjust stoichiometry of reagents (e.g., sodium acetate in acetic acid) to minimize byproducts like uncyclized precursors .
- Recrystallization : Optimize solvent systems (e.g., DMF/acetic acid mixtures) to improve crystal purity. Monitor recovery rates and melting points (e.g., 104–106°C) .
Q. Basic: What experimental design principles apply to studying the compound’s solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility Profiling : Prepare saturated solutions in buffers (pH 2–10) at 25°C and 37°C. Centrifuge and quantify supernatant concentration via UV-Vis spectroscopy (λmax ~270 nm for imidazole derivatives) .
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Analyze degradation products using HPLC-MS to identify hydrolytic or oxidative pathways (e.g., cleavage of the oxo-hexanoic moiety) .
Q. Advanced: How can researchers resolve contradictory data regarding the compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Perform Michaelis-Menten studies with varying substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Computational Docking : Model interactions with target enzymes (e.g., COX-2 or kinases) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis or isotopic labeling .
- Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. fluorescence quenching for conformational changes) .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Ventilation : Conduct syntheses in fume hoods to prevent inhalation of fine particles or vapors (e.g., acetic acid during reflux) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. Advanced: What strategies enable the integration of this compound into environmentally persistent pollutant studies?
Methodological Answer:
- Environmental Fate Analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor metabolites via LC-QTOF-MS .
- Ecotoxicology Models : Expose Daphnia magna or Aliivibrio fischeri to sublethal concentrations. Measure endpoints like luminescence inhibition or oxidative stress biomarkers (e.g., glutathione levels) .
Q. Basic: How should researchers design dose-response studies for in vitro bioactivity assays?
Methodological Answer:
- Dose Range-Finding : Start with logarithmic dilutions (1 nM–100 µM). Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., doxorubicin for cytotoxicity). Normalize data to untreated cells .
Q. Advanced: What computational tools are suitable for predicting the compound’s reactivity in nucleophilic environments?
Methodological Answer:
Properties
IUPAC Name |
6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6-9(12-10(16)11-6)7(13)4-2-3-5-8(14)15/h2-5H2,1H3,(H,14,15)(H2,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKBZTDZIZMTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173703 | |
Record name | 2,3-Dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19920-34-4 | |
Record name | 2,3-Dihydro-5-methyl-ε,2-dioxo-1H-imidazole-4-hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19920-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019920344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-5-methyl-ε-2-dioxo-1H-imidazole-4-hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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